![molecular formula C11H23NO2 B6353243 Ethyl 3-[butyl(ethyl)amino]propanoate CAS No. 1094714-36-9](/img/structure/B6353243.png)
Ethyl 3-[butyl(ethyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[butyl(ethyl)amino]propanoate, also known as Ethyl butylacetylaminopropionate, is a chemical compound with the empirical formula C11H21NO3 . It is also known by other synonyms such as 3-[Acetyl(butyl)amino]propionic acid ethyl ester, N-Acetyl-N-butyl-β-alanine ethyl ester, Ethyl 3-(N-acetyl-N-butylamino)propionate, Ethyl 3-(N-butylacetamido)propionate, and Ethyl N-acetyl-N-butyl-β-alaninate .
Molecular Structure Analysis
The molecular structure of this compound consists of an ester functional group, which is derived from propionic acid, and a butyl group attached to the nitrogen atom . The molecule has a molecular weight of 215.29 .
Chemical Reactions Analysis
As an ester, this compound can undergo typical ester reactions. These include hydrolysis, reduction, and reactions with Grignard reagents .
Applications De Recherche Scientifique
Ethyl 3-[butyl(ethyl)amino]propanoate has been used in a variety of scientific research applications. It has been used to study enzyme kinetics, cell signaling, and drug metabolism. It has also been used to study the effects of drugs on the human body. This compound has been used to study the effects of various drugs on the cardiovascular system, the nervous system, the endocrine system, and the immune system. It has also been used to study the effects of drugs on the metabolism of proteins, carbohydrates, and lipids.
Mécanisme D'action
Target of Action
Ethyl 3-[butyl(ethyl)amino]propanoate, also known as Ethyl butylacetylaminopropionate , is primarily used as an insect repellent. Its primary targets are various species of mosquitoes, midges, ticks, and head lice .
Mode of Action
The compound works by repelling insects, likely due to their intolerance to its odor . It stimulates gustatory receptor neurons in mosquitoes, resulting in a feeding or biting deterrent response .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound interferes with the normal sensory mechanisms of insects, making them less likely to bite or feed .
Result of Action
The primary result of the action of this compound is the prevention of insect bites. This can help protect against the transmission of diseases carried by insects, such as malaria and Lyme disease .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For example, in hot and humid climates, it may be necessary to reapply the repellent every 3-4 hours . The compound is biodegradable and has a good skin feel in final products .
Avantages Et Limitations Des Expériences En Laboratoire
The use of Ethyl 3-[butyl(ethyl)amino]propanoate in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound, which makes it attractive for use in experiments. Another advantage is that it is a chiral molecule, which makes it useful for studying the effects of drugs on the human body. On the other hand, one limitation is that it has a large hydrophobic side chain, which can limit its solubility in aqueous solutions. Another limitation is that it is not well-characterized, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for the use of Ethyl 3-[butyl(ethyl)amino]propanoate in scientific research. One potential direction is to use it to study the effects of drugs on the human body in greater detail. Another potential direction is to use it to study the effects of drugs on the metabolism of proteins, carbohydrates, and lipids. Additionally, this compound could be used to study the effects of drugs on the nervous system, the endocrine system, and the immune system. Finally, this compound could be used to develop novel drugs and to study the effects of environmental factors on the human body.
Méthodes De Synthèse
Ethyl 3-[butyl(ethyl)amino]propanoate can be synthesized by a variety of methods. One method involves the reaction of ethyl 3-aminopropionate with butyl bromide in the presence of sodium ethoxide, followed by aqueous hydrolysis of the product. This method yields a product with a high degree of purity and a yield of up to 90%. Another method involves the reaction of ethyl 3-aminopropionate with butyl bromide in the presence of a strong base, followed by aqueous hydrolysis of the product. This method yields a product with a high degree of purity and a yield of up to 95%.
Analyse Biochimique
Biochemical Properties
Ethyl 3-[butyl(ethyl)amino]propanoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent overstimulation of nerve cells.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in the inflammatory response, leading to reduced inflammation in treated cells . Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which can cause prolonged nerve stimulation and potential neurotoxicity. Additionally, this compound can modulate the expression of genes involved in various cellular processes, further influencing cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate cellular processes . At high doses, this compound can cause adverse effects, including neurotoxicity and disruption of normal cellular function. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and molecular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by esterases, which hydrolyze the ester bond, resulting in the formation of butylamine and ethyl propanoate . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding.
Propriétés
IUPAC Name |
ethyl 3-[butyl(ethyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-7-9-12(5-2)10-8-11(13)14-6-3/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFODMGBOXJGZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

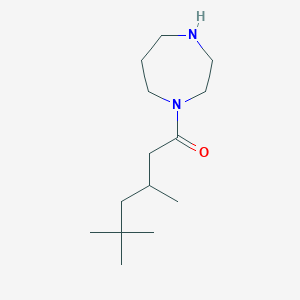

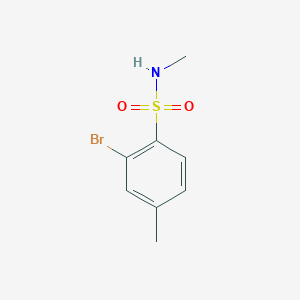
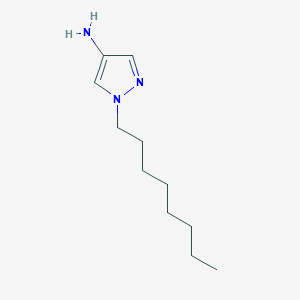
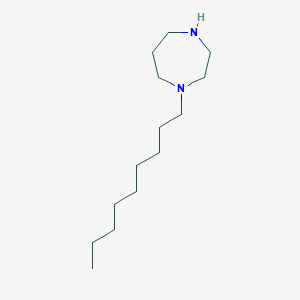
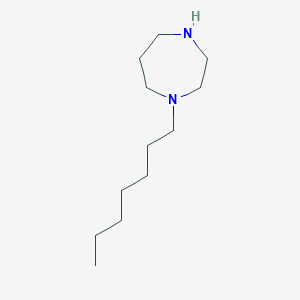


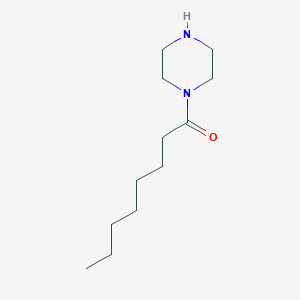

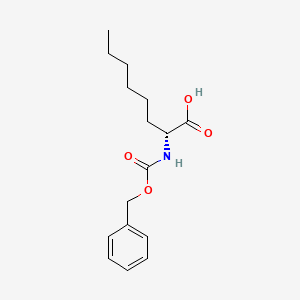
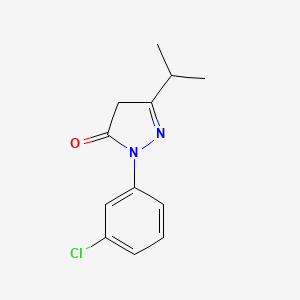

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)